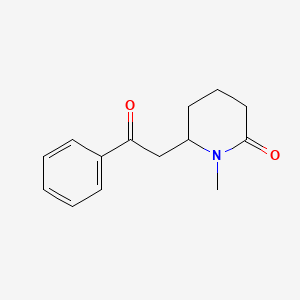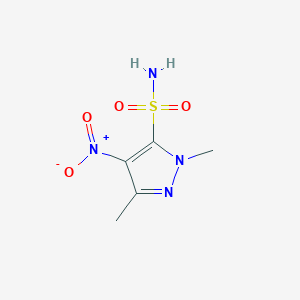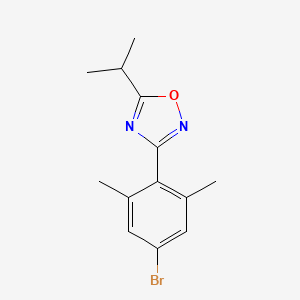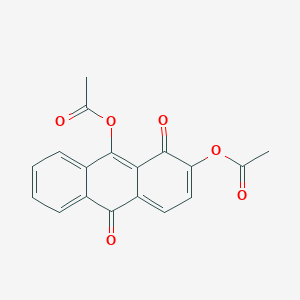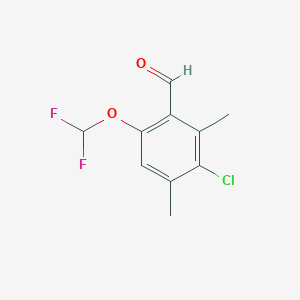![molecular formula C16H16Cl2O3S B14378397 2,4-Dichloro-1-[3-(phenylmethanesulfonyl)propoxy]benzene CAS No. 90183-83-8](/img/structure/B14378397.png)
2,4-Dichloro-1-[3-(phenylmethanesulfonyl)propoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-1-[3-(phenylmethanesulfonyl)propoxy]benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of two chlorine atoms and a phenylmethanesulfonyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-[3-(phenylmethanesulfonyl)propoxy]benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorophenol with 3-chloropropyl phenylmethanesulfonate under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-1-[3-(phenylmethanesulfonyl)propoxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The phenylmethanesulfonyl group can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different sulfone or sulfoxide compounds.
Aplicaciones Científicas De Investigación
2,4-Dichloro-1-[3-(phenylmethanesulfonyl)propoxy]benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-1-[3-(phenylmethanesulfonyl)propoxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The phenylmethanesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene: A metabolite of DDT with similar structural features.
2,4-Dichlorophenoxyacetic acid: An herbicide with a similar dichlorobenzene core but different functional groups.
Uniqueness
2,4-Dichloro-1-[3-(phenylmethanesulfonyl)propoxy]benzene is unique due to the presence of the phenylmethanesulfonyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
90183-83-8 |
|---|---|
Fórmula molecular |
C16H16Cl2O3S |
Peso molecular |
359.3 g/mol |
Nombre IUPAC |
1-(3-benzylsulfonylpropoxy)-2,4-dichlorobenzene |
InChI |
InChI=1S/C16H16Cl2O3S/c17-14-7-8-16(15(18)11-14)21-9-4-10-22(19,20)12-13-5-2-1-3-6-13/h1-3,5-8,11H,4,9-10,12H2 |
Clave InChI |
QCFXNHVFHBKFCS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CS(=O)(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


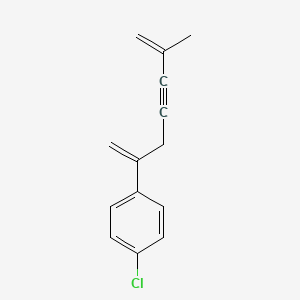
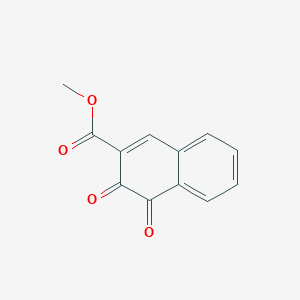

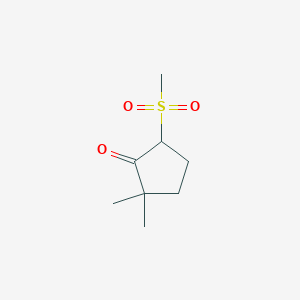

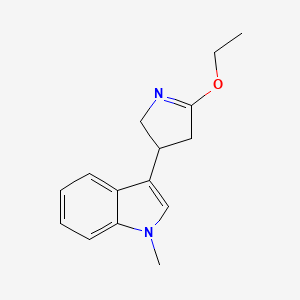
![1-{[6-(Ethanesulfinyl)hexyl]oxy}-2-propylbenzene](/img/structure/B14378344.png)

